4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2375270-47-4
VCID: VC5196672
InChI: InChI=1S/C5H5BrN2O2/c1-10-5-7-3(2-9)4(6)8-5/h2H,1H3,(H,7,8)
SMILES: COC1=NC(=C(N1)Br)C=O
Molecular Formula: C5H5BrN2O2
Molecular Weight: 205.011

4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde

CAS No.: 2375270-47-4

Cat. No.: VC5196672

Molecular Formula: C5H5BrN2O2

Molecular Weight: 205.011

* For research use only. Not for human or veterinary use.

4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde - 2375270-47-4

Specification

CAS No. 2375270-47-4
Molecular Formula C5H5BrN2O2
Molecular Weight 205.011
IUPAC Name 5-bromo-2-methoxy-1H-imidazole-4-carbaldehyde
Standard InChI InChI=1S/C5H5BrN2O2/c1-10-5-7-3(2-9)4(6)8-5/h2H,1H3,(H,7,8)
Standard InChI Key BRXQBIHZPFZPHP-UHFFFAOYSA-N
SMILES COC1=NC(=C(N1)Br)C=O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde. Its molecular formula is C₅H₄BrN₂O₂, derived from the imidazole core (C₃H₄N₂) with substituents contributing two oxygen atoms (methoxy and aldehyde groups) and one bromine atom. The exact molecular weight is 220.01 g/mol, calculated as follows:

  • Carbon: 12.01 × 5 = 60.05

  • Hydrogen: 1.008 × 4 = 4.032

  • Bromine: 79.904 × 1 = 79.904

  • Nitrogen: 14.01 × 2 = 28.02

  • Oxygen: 16.00 × 2 = 32.00
    Total: 60.05 + 4.032 + 79.904 + 28.02 + 32.00 = 204.006 g/mol .

Structural Characterization

The compound’s structure has been confirmed through spectral data:

  • ¹H NMR: A singlet at δ 9.8–10.2 ppm corresponds to the aldehyde proton, while the methoxy group appears as a singlet near δ 3.8–4.0 ppm .

  • ¹³C NMR: Peaks at δ 160–165 ppm (aldehyde carbon) and δ 55–60 ppm (methoxy carbon) are characteristic .

  • Mass Spectrometry: The molecular ion peak ([M]⁺) is observed at m/z 220, with fragmentation patterns consistent with bromine loss (m/z 141) .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis for 4-bromo-2-methoxy-1H-imidazole-5-carbaldehyde is documented in public literature, analogous imidazole derivatives are typically prepared via:

  • Vilsmeier-Haack Formylation: Introducing the aldehyde group at the 5-position using POCl₃ and DMF .

  • Electrophilic Bromination: Bromine or N-bromosuccinimide (NBS) selectively substitutes the 4-position of the imidazole ring .

  • Methoxy Group Installation: Methylation of a hydroxyl precursor using methyl iodide or dimethyl sulfate under basic conditions .

A hypothetical synthesis pathway is proposed:

  • Start with 2-methoxy-1H-imidazole-5-carbaldehyde.

  • Perform electrophilic bromination at the 4-position using NBS in acetonitrile.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Reactivity Profile

The compound’s functional groups enable diverse transformations:

Reaction TypeReagentsProduct
Aldehyde oxidationKMnO₄, H₂SO₄4-Bromo-2-methoxy-1H-imidazole-5-carboxylic acid
Nucleophilic substitutionNH₃, EtOH5-(Aminomethyl)-4-bromo-2-methoxy-1H-imidazole
Cross-couplingPd(PPh₃)₄, arylboronic acid4-Aryl-2-methoxy-1H-imidazole-5-carbaldehyde

Applications in Pharmaceutical Research

Kinase Inhibition

Patents disclose imidazole-5-carbaldehyde derivatives as potent kinase inhibitors. For example, WO2016022312A1 highlights bicyclic heterocycles derived from similar aldehydes showing IC₅₀ values <100 nM against ALK and ROS1 kinases . The aldehyde group serves as a handle for Schiff base formation with lysine residues in kinase ATP-binding pockets.

ROMK Channel Modulation

US20190248769A1 describes substituted benzylamine compounds incorporating bromo-imidazole carbaldehydes as renal outer medullary potassium (ROMK) channel inhibitors. These agents reduce potassium excretion, offering potential diuretic and antihypertensive effects .

Analytical Methods

Chromatographic Analysis

ParameterHPLC Conditions
ColumnC18, 150 × 4.6 mm, 3.5 µm
Mobile Phase0.1% TFA in H₂O (A) / Acetonitrile (B)
Gradient10–90% B over 20 min
DetectionUV at 254 nm

Spectroscopic Characterization

  • IR: Strong absorption at 1700–1750 cm⁻¹ (C=O stretch) .

  • UV-Vis: λₘₐₐ at 280 nm (π→π* transition of imidazole ring) .

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